2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide
Description
This compound is a heterocyclic hybrid molecule combining a 1,3-benzoxazol-2(3H)-one moiety and a 1,3,4-oxadiazole ring system. The benzoxazole unit is fused with an acetamide linker, while the oxadiazole is substituted at the 5-position with a 3-(propane-2-sulfonyl)phenyl group. Its synthesis likely involves multi-step reactions, including cyclization and coupling steps, as seen in analogous compounds (e.g., cesium carbonate-mediated alkylation in ).
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O6S/c1-12(2)31(27,28)14-7-5-6-13(10-14)18-22-23-19(30-18)21-17(25)11-24-15-8-3-4-9-16(15)29-20(24)26/h3-10,12H,11H2,1-2H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKGSOXIZJXIKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxazole ring and the oxadiazole ring, followed by their coupling to form the final compound.
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of Oxadiazole Ring: The oxadiazole ring is typically formed by the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3).
Coupling Reaction: The final step involves the coupling of the benzoxazole and oxadiazole rings through an acetamide linkage. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of reduced oxadiazole derivatives.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where hydrogen atoms can be replaced by various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives.
Scientific Research Applications
2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole and oxadiazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Key Observations :
- Benzoxazole/oxadiazole hybrids (e.g., benzoxazine derivatives in ) share similar π-conjugated systems, which may influence binding to aromatic-rich biological targets.
Physicochemical Properties
- Solubility: The sulfonyl group in the target compound likely enhances aqueous solubility compared to non-polar analogs (e.g., 8g ).
- Hydrogen Bonding : The benzoxazole and oxadiazole moieties provide multiple hydrogen-bond acceptors, as discussed in , which may aid in crystal packing or target interactions.
Biological Activity
The compound 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer activities, structure–activity relationships (SAR), and relevant case studies.
Antimicrobial Activity
Recent studies have investigated the antimicrobial potential of various benzoxazole derivatives. The compound in focus has shown selective activity against certain Gram-positive bacteria and fungi. For instance, derivatives based on the benzoxazole skeleton exhibited significant antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacillus subtilis | 32 µg/mL |
| Compound B | Candida albicans | 16 µg/mL |
| Compound C | Escherichia coli | >128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. Studies indicate that it exhibits cytotoxic effects on multiple cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. Notably, some derivatives have shown lower toxicity to normal cells compared to cancer cells, suggesting a favorable therapeutic index .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index (Normal vs Cancer) |
|---|---|---|
| MCF-7 | 10 | 5 |
| A549 | 15 | 3 |
| HepG2 | 12 | 4 |
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the benzoxazole and oxadiazole rings have been shown to influence both antimicrobial and anticancer activities. For example, the introduction of electron-donating groups in specific positions significantly enhances antibacterial potency .
Table 3: Structure–Activity Relationship Insights
| Substituent Position | Substituent Type | Activity Change |
|---|---|---|
| Position 4 | Electron-donating | Increased activity |
| Position 5 | Electron-withdrawing | Decreased activity |
Case Studies
Several case studies highlight the promising applications of this compound in drug development. One study demonstrated that derivatives with specific substitutions exhibited enhanced selectivity towards cancer cells while maintaining low toxicity to normal cells. This selectivity is attributed to differential uptake mechanisms between normal and cancerous tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
